molecular formula C10H6Cl2F2O3 B13728553 3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid

3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13728553
M. Wt: 283.05 g/mol
InChI Key: AGCYPGVUQPCRHP-OWOJBTEDSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6Cl2F2O3. It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-(difluoromethoxy)cinnamic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for 2,3-Dichloro-5-(difluoromethoxy)cinnamic acid may involve large-scale halogenation and methoxylation processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the pure compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)cinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

  • 2,3-Dichlorocinnamic acid
  • 5-(Difluoromethoxy)cinnamic acid
  • 2,3-Dichloro-4-methoxycinnamic acid

Comparison: 2,3-Dichloro-5-(difluoromethoxy)cinnamic acid is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[2,3-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-7-4-6(17-10(13)14)3-5(9(7)12)1-2-8(15)16/h1-4,10H,(H,15,16)/b2-1+

InChI Key

AGCYPGVUQPCRHP-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)Cl)OC(F)F

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Cl)Cl)OC(F)F

Origin of Product

United States

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